

Open-Science Discovery of DNDI-6510: A Technical Guide

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Compound of Interest		
Compound Name:	DNDI-6510	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the open-science discovery of **DNDI-6510**, a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro). Developed through the collaborative COVID Moonshot initiative, **DNDI-6510** emerged from a lead optimization program designed to address the genotoxic and metabolic liabilities of its predecessor compounds. This document details the quantitative data, experimental protocols, and key decision-making pathways that characterized its development.

Executive Summary

DNDI-6510, also known as (S)-x38, is a preclinical candidate for the treatment of COVID-19 that was identified through an unprecedented open-science collaboration.[1][2][3] The project aimed to develop a globally accessible and affordable antiviral therapeutic. The lead compound, (S)-x1, while potent, exhibited mutagenicity in the Ames test and high rodent clearance. A systematic optimization effort was undertaken to mitigate these liabilities, leading to the discovery of **DNDI-6510**. This compound demonstrated potent antiviral activity against various SARS-CoV-2 variants of concern and a favorable safety profile in early in vitro toxicology screens.[1][4] However, subsequent preclinical studies in rodents revealed a species-specific PXR-linked auto-induction of metabolism, which ultimately led to the discontinuation of its development.[1][2][3] All data and findings from the **DNDI-6510** program have been made publicly available to aid future antiviral research efforts, in line with the open-science principles of the COVID Moonshot project.[1]



Data Presentation In Vitro Potency and Antiviral Activity

DNDI-6510 demonstrated potent inhibition of the SARS-CoV-2 main protease and significant antiviral activity in cellular assays across multiple variants of concern.

Compound	SARS-CoV-2 Mpro IC50 (nM)	Antiviral Activity (A549 cells) EC50 (nM)
(S)-x1 (Lead)	26	130
DNDI-6510 ((S)-x38)	18	70

Data synthesized from the bioRxiv preprint on the discovery of **DNDI-6510**.[1]

Physicochemical Properties

Key physicochemical properties of **DNDI-6510** were assessed to evaluate its drug-like characteristics.

Property	DNDI-6510 ((S)-x38)
Molecular Weight	534.6
cLogP	2.1
Aqueous Solubility (pH 7.4)	>100 μM

Data sourced from supplementary materials of the primary research publication.[5]

In Vitro ADME & Toxicology

A summary of the in vitro absorption, distribution, metabolism, excretion (ADME), and toxicology profile of **DNDI-6510**.



Parameter	Species	Value	
Plasma Protein Binding (unbound fraction)	Human	46%	
Rat	54%		
Dog	12%	_	
Genotoxicity (Ames Test)	S. typhimurium (TA98, TA100)	Negative	
Genotoxicity (in vitro Micronucleus)	CHO cells	Negative	
CYP Inhibition (IC50)	Human (various isoforms)	>25 µM	
PXR Induction (EC50)	Human	17-fold increase	
Rat	10-fold increase		
Mouse	5-fold increase	_	
Dog	10-fold increase		

Quantitative data extracted from the supplementary tables of the bioRxiv preprint.[5]

In Vivo Pharmacokinetics

Pharmacokinetic parameters of **DNDI-6510** were evaluated in rats and dogs following intravenous and oral administration.

Species	Route	Dose (mg/kg)	AUClast (ng·h/mL)	CL (mL/min/kg)	Bioavailabil ity (%)
Rat	IV	2	1,387	25	-
РО	10	1,883	-	37	
Dog	IV	1	708	23.5	-
РО	5	17,700	-	>100	



Pharmacokinetic data summarized from preclinical studies reported in the primary publication. [5] A significant reduction in exposure was observed in rats after repeated dosing, indicating metabolic auto-induction. [5]

Experimental Protocols SARS-CoV-2 Mpro Enzymatic Assay

This protocol outlines the fluorescence resonance energy transfer (FRET)-based assay used to determine the half-maximal inhibitory concentration (IC50) of compounds against the SARS-CoV-2 main protease.

- Reagent Preparation:
 - Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
 - Recombinant SARS-CoV-2 Mpro is diluted in assay buffer to the desired stock concentration.
 - FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) is reconstituted in DMSO.
 - Test compounds are serially diluted in DMSO.
- Assay Procedure:
 - Add 2 μL of serially diluted compound to the wells of a 384-well black plate.
 - Add 20 μL of Mpro solution to each well and incubate for 30 minutes at room temperature to allow for compound binding.
 - Initiate the enzymatic reaction by adding 20 μL of the FRET substrate solution.
 - Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) over time using a fluorescence plate reader.
- Data Analysis:
 - Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression.



- Normalize the velocities to a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only).
- Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Antiviral Assay

This protocol describes the methodology to determine the half-maximal effective concentration (EC50) of compounds against SARS-CoV-2 in a cell-based assay.

- Cell Preparation:
 - Seed Vero E6 or A549-ACE2/TMPRSS2 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
 - Incubate the plates overnight at 37°C and 5% CO2.
- Infection and Treatment:
 - Prepare serial dilutions of the test compounds in infection media (e.g., DMEM with 2% FBS).
 - Remove the culture medium from the cells and add the diluted compounds.
 - Infect the cells with a SARS-CoV-2 isolate at a specified multiplicity of infection (MOI).
 - Incubate the infected plates for 48-72 hours at 37°C and 5% CO2.
- Quantification of Viral Cytopathic Effect (CPE):
 - After incubation, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
 - Alternatively, fix the cells and stain with crystal violet to visualize cell monolayers.
- Data Analysis:
 - Normalize the viability data to uninfected and untreated controls.



 Calculate the EC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol provides a general outline for the Ames test used to assess the mutagenic potential of **DNDI-6510**.

- Strain Preparation:
 - Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98 and TA100).
 - Grow overnight cultures of each bacterial strain.
- Assay Procedure (Pre-incubation Method):
 - Prepare test solutions of **DNDI-6510** at various concentrations.
 - In a test tube, combine the test compound, the bacterial culture, and, for assays requiring metabolic activation, a post-mitochondrial fraction (S9) from rat liver.
 - Incubate this mixture at 37°C for a defined period (e.g., 20-30 minutes).
 - Add top agar to the mixture and pour it onto minimal glucose agar plates.
- Incubation and Colony Counting:
 - Incubate the plates at 37°C for 48-72 hours.
 - Count the number of revertant colonies (his+) on each plate.
- Data Analysis:
 - A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the solvent control, and if this increase is at least twofold.

PXR Activation Assay



This protocol describes a reporter gene assay to evaluate the potential of **DNDI-6510** to induce cytochrome P450 enzymes via activation of the Pregnane X Receptor (PXR).

Cell Line:

 Use a stable cell line (e.g., HepG2) co-transfected with a PXR expression vector and a reporter vector containing a PXR-responsive element driving the expression of a reporter gene (e.g., luciferase).

Assay Procedure:

- Plate the cells in 96-well plates and allow them to attach overnight.
- Treat the cells with serial dilutions of **DNDI-6510** or a known PXR activator (positive control) for 24-48 hours.

Reporter Gene Measurement:

 Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

• Data Analysis:

- Normalize the reporter activity to a measure of cell viability (e.g., total protein or a cotransfected control reporter).
- Express the results as fold induction over the vehicle control and calculate the EC50 value for PXR activation.

Visualizations

DNDI-6510 Discovery Workflow

The following diagram illustrates the key stages in the open-science discovery of **DNDI-6510**, from the initial lead compound to the decision to discontinue preclinical development.





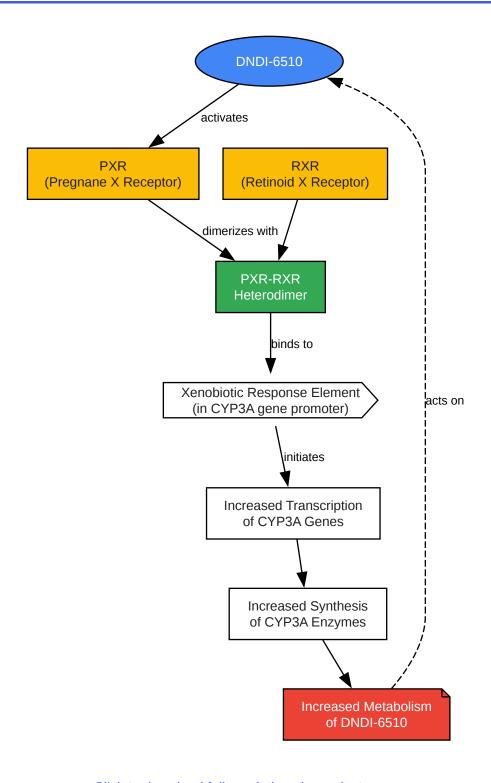
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Caption: Workflow of the discovery and preclinical evaluation of **DNDI-6510**.

Proposed Mechanism of PXR-Linked Metabolic Induction

This diagram illustrates the proposed signaling pathway for the rodent-specific auto-induction of **DNDI-6510** metabolism.





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